molecular formula C13H10N4O4 B11944019 N1-(2-Nitrobenzylidene)-5-nitro-1,2-phenylenediamine CAS No. 10173-66-7

N1-(2-Nitrobenzylidene)-5-nitro-1,2-phenylenediamine

Cat. No.: B11944019
CAS No.: 10173-66-7
M. Wt: 286.24 g/mol
InChI Key: TWARVKUEINMADQ-UHFFFAOYSA-N
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Description

N1-(2-Nitrobenzylidene)-5-nitro-1,2-phenylenediamine is an organic compound that belongs to the class of Schiff bases Schiff bases are characterized by the presence of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-Nitrobenzylidene)-5-nitro-1,2-phenylenediamine typically involves the condensation reaction between 2-nitrobenzaldehyde and 5-nitro-1,2-phenylenediamine. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to promote the formation of the Schiff base, and the product is then isolated by filtration and recrystallization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification steps may involve advanced techniques such as chromatography to ensure the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N1-(2-Nitrobenzylidene)-5-nitro-1,2-phenylenediamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of N1-(2-Nitrobenzylidene)-5-nitro-1,2-phenylenediamine involves its interaction with biological molecules. The nitro groups can undergo reduction to form reactive intermediates that can interact with cellular components, leading to antimicrobial effects. The Schiff base structure allows it to coordinate with metal ions, forming complexes that can exhibit unique biological activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N1-(2-Nitrobenzylidene)-5-nitro-1,2-phenylenediamine is unique due to the presence of two nitro groups, which enhance its reactivity and potential biological activities. The combination of the Schiff base structure with nitro groups makes it a versatile compound for various applications in research and industry .

Properties

CAS No.

10173-66-7

Molecular Formula

C13H10N4O4

Molecular Weight

286.24 g/mol

IUPAC Name

4-nitro-2-[(2-nitrophenyl)methylideneamino]aniline

InChI

InChI=1S/C13H10N4O4/c14-11-6-5-10(16(18)19)7-12(11)15-8-9-3-1-2-4-13(9)17(20)21/h1-8H,14H2

InChI Key

TWARVKUEINMADQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C=NC2=C(C=CC(=C2)[N+](=O)[O-])N)[N+](=O)[O-]

Origin of Product

United States

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